molecular formula C8H8ClNO3 B12343543 Methyl 3-chloro-5-methoxyisonicotinate CAS No. 214976-37-1

Methyl 3-chloro-5-methoxyisonicotinate

Cat. No.: B12343543
CAS No.: 214976-37-1
M. Wt: 201.61 g/mol
InChI Key: PTXZEFFGLNCVNB-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methoxyisonicotinate is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol It is a derivative of isonicotinic acid, featuring a chloro and methoxy substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-methoxyisonicotinate typically involves the esterification of 3-chloro-5-methoxyisonicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-methoxyisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives such as amines or thiols.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

Methyl 3-chloro-5-methoxyisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-methoxyisonicotinate involves its interaction with specific molecular targets. The chloro and methoxy substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-5-methoxyisonicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

214976-37-1

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 3-chloro-5-methoxypyridine-4-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-12-6-4-10-3-5(9)7(6)8(11)13-2/h3-4H,1-2H3

InChI Key

PTXZEFFGLNCVNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1C(=O)OC)Cl

Origin of Product

United States

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